(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid
Description
(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid is a conjugated enoic acid derivative featuring a thiazole ring substituted with a phenyl group at the 4-position. The compound’s structure includes an α,β-unsaturated ketone system (4-oxobut-2-enoic acid backbone) and a thiazole-2-ylamino moiety, which confers unique electronic and steric properties.
Synthetic routes for analogous compounds (e.g., 4-aryl-4-oxo-2-butenoic acids) often involve condensation reactions between amines and activated carbonyl intermediates, as seen in the preparation of 4-(4-substitutedbenzamido)benzoic acids .
Properties
IUPAC Name |
(E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,17,18)(H,14,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOGPVCLQLWLMW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets to induce their effects. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in the substituents on the thiazole ring or the enoic acid backbone. Key comparisons include:
Key Observations :
- The thiazole nitrogen contributes to metal chelation, a property absent in bromophenyl or anilino analogs .
- Oxadiazole-containing analogs exhibit greater metabolic stability due to reduced susceptibility to esterase cleavage .
Key Observations :
- The target compound’s thiazole moiety may enhance antifungal or antibacterial activity compared to non-heterocyclic analogs .
- Antiproliferative activity is likely influenced by the α,β-unsaturated ketone system, which can act as a Michael acceptor for covalent enzyme inhibition .
Physicochemical Properties
Comparative solubility, stability, and spectroscopic
Key Observations :
- The thiazole ring improves aqueous solubility compared to thienyl or bromophenyl analogs due to nitrogen’s polarity .
- Stability under acidic conditions may be lower than oxadiazole derivatives due to enone reactivity .
Key Observations :
Q & A
Basic: What are the key synthetic strategies for preparing (2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid and its derivatives?
Answer:
The compound can be synthesized via cyclocondensation reactions involving 4-aryl-4-oxobut-2-enoic acid derivatives and thiazole-containing amines. For example:
- Step 1: React 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with hydrogen peroxide to form an oxirane intermediate .
- Step 2: Treat the oxirane with 2-amino-5-aryl-1,3,4-thiadiazole to yield imidazolo[2,1-b]thiadiazole derivatives, which serve as precursors for further functionalization .
- Alternative: Use 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids as starting materials for synthesizing N-substituted amides via nucleophilic acyl substitution .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- Elemental Analysis: Confirm molecular formula and purity .
- Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .
Advanced: How can structural modifications influence the biological activity of this compound?
Answer:
The antiproliferative, antifungal, or receptor-binding activities are modulated by:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance electrophilicity, improving interactions with biological targets .
- Heterocycle Fusion: Imidazolo-thiadiazole derivatives (from oxirane intermediates) show improved blood-brain barrier penetration compared to simpler thiazoles .
- Spiro Derivatives: Introduce spiro scaffolds (e.g., spiroimidazoles) to reduce off-target binding, as seen in neuropeptide Y receptor antagonists .
Method: Use Hammett sigma values and frontier molecular orbital (FMO) analysis to correlate substituent effects with bioactivity .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Answer:
Contradictions often arise from:
- Assay Variability: Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, antiproliferative activity in HT-29 vs. MCF-7 cells may differ due to receptor expression levels .
- Solubility Differences: Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .
- Metabolic Stability: Evaluate hepatic microsomal stability to account for rapid degradation in certain assays .
Advanced: What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes, receptors)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to integrase or aldose reductase enzymes. Prioritize residues critical for hydrogen bonding (e.g., carboxylate groups with Arg/Lys) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding drivers .
Basic: What are the common pitfalls in synthesizing and purifying this compound?
Answer:
- Isomerization Risk: The α,β-unsaturated carbonyl system may undergo E→Z isomerization under acidic/basic conditions. Monitor via NMR during reactions .
- Byproduct Formation: Thiazole ring oxidation can occur during prolonged storage. Store under inert gas (N2) at –20°C .
- Purification: Use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water to separate polar impurities .
Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use tools like SwissADME to predict logP (optimal range: 1–3), blood-brain barrier penetration, and CYP450 inhibition .
- QSAR Modeling: Develop 3D-QSAR models using CoMFA/CoMSIA to correlate steric/electronic features with IC50 values .
- Metabolite Prediction: Employ GLORYx to identify potential Phase I/II metabolites and prioritize derivatives with reduced hepatotoxicity .
Advanced: What strategies are effective for enhancing the stability of this compound in aqueous solutions?
Answer:
- pH Optimization: Maintain pH 6–7 to prevent hydrolysis of the enone system .
- Lyophilization: Prepare lyophilized formulations with mannitol or trehalose as cryoprotectants .
- Complexation: Use cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic thiazole moiety, improving solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
